molecular formula C17H25NO4 B1613445 1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine CAS No. 201609-28-1

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine

Cat. No.: B1613445
CAS No.: 201609-28-1
M. Wt: 307.4 g/mol
InChI Key: BVCNYTQHKRSBMX-UHFFFAOYSA-N
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Description

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a hydroxyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenyl halides.

    Protection with Boc Group: The Boc protecting group is introduced to the nitrogen atom of the piperidine ring using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

    Deprotection: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc protecting group provides stability during synthetic transformations, while the methoxyphenyl and hydroxyl groups contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine can be compared with other piperidine derivatives, such as:

    1-Boc-4-phenylpiperidine: Lacks the methoxy group, resulting in different reactivity and binding properties.

    1-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine: Contains a chloro group instead of a methoxy group, leading to variations in chemical behavior and biological activity.

    4-Hydroxypiperidine: Lacks both the Boc and methoxyphenyl groups, making it less stable and less versatile in synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-9-17(20,10-12-18)13-7-5-6-8-14(13)21-4/h5-8,20H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCNYTQHKRSBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627091
Record name tert-Butyl 4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201609-28-1
Record name tert-Butyl 4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromoanisole (5.0 g, 27 mmol) was dissolved in anhydrous tetrahydrofuran (60 ml) to which, while stirring, was subsequently added dropwise n-butyl lithium hexane solution (17 ml, 27 mmol) spending 20 minutes at −78° C. in an atmosphere of argon. After additional 30 minutes of stirring, to this was added dropwise anhydrous tetrahydrofuran solution (40 ml) of 1-t-butoxycarbonyl-4-piperidone (5.3 g, 27 mmol) spending 40 minutes. After additional 3.5 hours of stirring, to this was added saturated ammonium chloride aqueous solution (200 ml). The reaction product was extracted with ethyl acetate, washed with saturated brine and dried with anhydrous sodium sulfate. Then 5.2 g of the aforementioned compound of interest (17 mmol, 63% in yield) was obtained by evaporating the solvent under a reduced pressure.
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5 g
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60 mL
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n-butyl lithium hexane
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17 mL
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200 mL
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5.3 g
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reactant
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40 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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